4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid
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Overview
Description
4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is an organic compound that features a chloro-substituted benzoic acid moiety linked to a thiophene ring with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur.
Introduction of the methoxycarbonyl group: This step involves the esterification of the thiophene ring using methanol and a suitable catalyst.
Coupling with the benzoic acid moiety: The final step involves coupling the substituted thiophene ring with a chloro-substituted benzoic acid derivative using a coupling reagent such as palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
Scientific Research Applications
4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely but often include key regulatory proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[5-(methoxycarbonyl)thiophen-2-yl]benzoic acid: Similar structure but with the thiophene ring substituted at a different position.
4-Chloro-2-[5-(carboxy)thiophen-3-yl]benzoic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
Uniqueness
4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to the specific positioning of the methoxycarbonyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(5-methoxycarbonylthiophen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c1-18-13(17)11-4-7(6-19-11)10-5-8(14)2-3-9(10)12(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRQJXXKSEYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691002 |
Source
|
Record name | 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-27-6 |
Source
|
Record name | 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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